N-9H-Fluoren-2-ylbutanediamide
Description
Properties
CAS No. |
64508-97-0 |
|---|---|
Molecular Formula |
C17H16N2O2 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
N'-(9H-fluoren-2-yl)butanediamide |
InChI |
InChI=1S/C17H16N2O2/c18-16(20)7-8-17(21)19-13-5-6-15-12(10-13)9-11-3-1-2-4-14(11)15/h1-6,10H,7-9H2,(H2,18,20)(H,19,21) |
InChI Key |
BYJQPKGEQLORMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)CCC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(9H-Fluoren-2-yl)succinamide typically involves the reaction of 9H-fluorene-2-carboxylic acid with succinic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
9H-fluorene-2-carboxylic acid+succinic anhydride→N1-(9H-Fluoren-2-yl)succinamide
Industrial Production Methods: Industrial production of N1-(9H-Fluoren-2-yl)succinamide involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions: N1-(9H-Fluoren-2-yl)succinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the compound into fluorenyl amines.
Substitution: The succinamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Fluorenone derivatives.
Reduction: Fluorenyl amines.
Substitution: Various substituted succinamides.
Scientific Research Applications
N1-(9H-Fluoren-2-yl)succinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N1-(9H-Fluoren-2-yl)succinamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, in anticancer research, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares N-9H-Fluoren-2-ylbutanediamide with structurally related fluorenyl compounds:
Biological Activity
N-9H-Fluoren-2-ylbutanediamide, a compound derived from the fluorene structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique fluorene backbone, which is known for its stability and ability to interact with various biological targets. The chemical formula is , with a molecular weight of 258.33 g/mol. Its structural features contribute to its biological activities, particularly in inhibiting key enzymes involved in cell proliferation.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of this compound against several multidrug-resistant bacterial strains. The mode of action often involves the inhibition of dihydrofolate reductase (DHFR), an essential enzyme for bacterial growth and survival.
Table 1: Antimicrobial Activity Results
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference Drug |
|---|---|---|---|
| This compound | Staphylococcus aureus | 12 | Vancomycin |
| This compound | Escherichia coli | 10 | Gentamicin |
| This compound | Pseudomonas aeruginosa | 8 | Gentamicin |
The results indicate that this compound exhibits significant antimicrobial activity, particularly against Staphylococcus aureus, suggesting its potential as a lead compound for developing new antimicrobial agents .
Anticancer Activity
The anticancer properties of this compound have also been investigated. In vitro studies demonstrated its effectiveness against various cancer cell lines, including human lung carcinoma (A549) and breast carcinoma (MDA-MB-231). The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.
Table 2: Anticancer Activity Results
| Cell Line | IC50 (µM) | Reference Drug |
|---|---|---|
| A549 | 15 | Taxol |
| MDA-MB-231 | 20 | Taxol |
The IC50 values indicate that this compound is comparable to Taxol, a well-known chemotherapeutic agent, in inhibiting cancer cell proliferation .
Case Study 1: Synthesis and Evaluation
In a study focused on synthesizing derivatives of fluorene-based compounds, researchers synthesized this compound and evaluated its biological activity. The study highlighted the compound's ability to inhibit DHFR effectively, leading to reduced cell viability in both bacterial and cancer cell lines .
Case Study 2: Structure-Activity Relationship
Another study explored the structure-activity relationship (SAR) of fluorene derivatives, including this compound. Modifications to the side chains were shown to enhance biological activity, with specific attention given to hydrophobic interactions with target enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
